2,7-Dihydrooxepine
Description
Structure
3D Structure
Properties
CAS No. |
64480-33-7 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2,7-dihydrooxepine |
InChI |
InChI=1S/C6H8O/c1-2-4-6-7-5-3-1/h1-4H,5-6H2 |
InChI Key |
AHALYBXZBTZMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CCO1 |
Origin of Product |
United States |
Overview of the 2,7 Dihydrooxepine Framework in Organic Chemistry
Structural Significance and Heterocyclic Context
The 2,7-dihydrooxepine core is a partially unsaturated seven-membered ring containing an oxygen atom and two double bonds. This structure is one of several isomers of dihydrooxepine, and its specific arrangement of atoms imparts distinct chemical properties. Unlike its aromatic counterpart, oxepine, which is in equilibrium with benzene (B151609) oxide, this compound possesses a non-planar, boat-like conformation. This structural feature is a consequence of the sp3-hybridized carbon atoms at the 2 and 7 positions, which disrupt the planarity and potential aromaticity of the ring.
The significance of the this compound framework is particularly evident in its incorporation into larger, more complex molecular architectures. For instance, it is a key component of certain spiro-conjugated compounds, which are of interest for their applications in organic optoelectronics. nih.govresearchgate.net In these systems, the dihydrooxepine ring is fused with other cyclic structures, creating a three-dimensional arrangement that influences the electronic properties of the molecule. Single-crystal X-ray diffraction analysis of a dispiro[cyclopenta[2,1-b:3,4-b']dithiophene-4,4′-dithieno[3,2-c:2′,3′-e]oxepine-6′,4″-cyclopenta[2,1-b:3,4-b']dithiophene] (DSOCT) derivative confirmed the boat conformation of the this compound ring. nih.gov The dihedral angle between the C2–O–C7 and C3–C4–C5–C6 planes was measured to be 71.45°, highlighting the non-planar nature of the ring. nih.gov
The presence of the this compound moiety is also notable in a number of biologically active natural products. The total synthesis of these complex molecules often presents a significant challenge, driving the development of new synthetic methods for the construction of the seven-membered ring. researchgate.net The inherent ring strain and the potential for rearrangement reactions make the synthesis of the this compound core a non-trivial task.
Scope of Research Endeavors Related to this compound
Research surrounding the this compound framework is diverse, spanning from the synthesis of complex natural products to the development of advanced materials for electronic applications.
One major area of investigation is the total synthesis of natural products containing the this compound ring. For example, the natural product acetylaranotin (B1664336), which contains a dihydrooxepine moiety, has been the target of synthetic efforts. researchgate.net Another example is the natural product psammaplysin A, which features a dihydrooxepine-spiroisoxazoline core. acs.orgchemrxiv.orgresearchgate.net The synthesis of these molecules requires creative strategies to construct the seven-membered ring with the correct stereochemistry and functionalization. A key step in the synthesis of a psammaplysin A precursor involved a regioselective Baeyer–Villiger ring expansion to form the dihydrooxepine ring. acs.org
In the realm of materials science, the this compound framework has been incorporated into novel organic semiconductors. researchgate.netnih.gov Specifically, it has been used as a core component in the design of A–D–A (acceptor–donor–acceptor) type molecules for organic solar cells. researchgate.netnih.gov The non-planar structure of the this compound can influence the molecular packing and electronic properties of these materials, which in turn affects the performance of the resulting devices. For instance, derivatives of a this compound-spirodithiophene compound have been synthesized and their optical and electrochemical properties investigated. nih.gov These studies have shown that modifications to the peripheral functional groups can tune the light absorption and energy levels of the molecules, impacting the efficiency of organic solar cells. researchgate.netnih.gov
Furthermore, computational studies, such as Density Functional Theory (DFT), have been employed to understand the structure-property relationships of this compound derivatives. researchgate.netnih.gov These theoretical calculations provide insights into the molecular orbitals, band gaps, and other electronic characteristics that are crucial for designing new materials with desired properties. researchgate.netnih.gov
Below are interactive data tables summarizing some of the key research findings related to this compound derivatives.
Table 1: Structural Data of a this compound Derivative Data obtained from single-crystal X-ray diffraction of a dispiro-fused this compound derivative.
| Parameter | Value | Reference |
| Conformation of this compound ring | Boat | nih.gov |
| Dihedral angle (C2–O–C7 vs. C3–C4–C5–C6) | 71.45° | nih.gov |
Table 2: Research Applications of this compound Derivatives
| Research Area | Specific Application/Compound Type | Key Findings | Reference |
| Natural Product Synthesis | Total synthesis of Psammaplysin A | A regioselective Baeyer–Villiger oxidation was a key step in forming the dihydrooxepine ring. | acs.org |
| Organic Electronics | A–D–A type molecules for organic solar cells | The this compound core influences molecular packing and electronic properties. Peripheral fluorination of derivatives led to improved power conversion efficiency. | researchgate.netnih.gov |
| Spiro-conjugated Materials | Core for dispiro-ladder-type conformations | The this compound unit contributes to the unique three-dimensional architecture of these materials, which are of interest for optoelectronic devices. | nih.gov |
Table 3: Spectroscopic Data for a Substituted this compound Derivative Data for a dispiro[cyclopenta[2,1-b:3,4-b']dithiophene-4,4′-dithieno[3,2-c:2′,3′-e]oxepine-6′,4″-cyclopenta[2,1-b:3,4-b']dithiophene] derivative.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Reference |
| ¹H NMR | 2.66 | t | 8 Hz | nih.gov |
| ¹H NMR | 1.57–1.54 | m | nih.gov | |
| ¹H NMR | 1.45–1.32 | m | nih.gov | |
| ¹H NMR | 0.92–0.84 | t | 6.7 Hz | nih.gov |
| ¹³C NMR | 141.5 | nih.gov | ||
| ¹³C NMR | 128.6 | nih.gov | ||
| ¹³C NMR | 114.6 | nih.gov | ||
| ¹³C NMR | 111.1 | nih.gov | ||
| ¹³C NMR | 31.6 | nih.gov | ||
| ¹³C NMR | 30.4 | nih.gov | ||
| ¹³C NMR | 29.1 | nih.gov | ||
| ¹³C NMR | 28.6 | nih.gov | ||
| ¹³C NMR | 22.6 | nih.gov | ||
| ¹³C NMR | 14.1 | nih.gov |
Synthetic Strategies for 2,7 Dihydrooxepine and Its Analogues
Approaches to Seven-Membered Oxacycles
The synthesis of seven-membered oxacycles, such as oxepanes and oxepines, presents a notable challenge to synthetic chemists due to unfavorable entropic and enthalpic barriers associated with the formation of these medium-sized rings. rsc.org Over the past two decades, a variety of synthetic strategies have been developed to access these important structural motifs, which are present in numerous biologically active natural products. researchgate.netcsic.escsic.es The primary methods for constructing these seven-membered ring systems are centered around intramolecular cyclization, ring-closing metathesis (RCM), and rearrangement reactions. rsc.orgresearchgate.netcsic.es Other strategies include conjugate additions and ring expansions, often involving precursors like cyclopropanes and epoxides. csic.escsic.es
An efficient method for the synthesis of 2,7-dihydrooxepines involves the treatment of precursor diols derived from substituted catechols with toluene-p-sulfonyl chloride. rsc.org This approach highlights the utility of leveraging pre-organized acyclic precursors to facilitate the formation of the seven-membered ring. The development of these methodologies is crucial for advancing the synthesis of complex natural products and their analogues for biological studies. csic.es
Intramolecular Cyclization Methodologies
Intramolecular cyclization stands out as a fundamental and widely employed strategy for the synthesis of 2,7-dihydrooxepine and its derivatives. This approach involves the formation of the cyclic ether from an acyclic precursor containing all the necessary atoms for the ring system.
Intramolecular Ring Closure via Diol Intermediates
A key pathway to 2,7-dihydrooxepines involves the intramolecular ring closure of diol intermediates. nih.gov In a notable example, a novel thiophene (B33073) oligomer incorporating a this compound core was synthesized from a branched diol precursor. nih.gov The formation of the diol was a critical step, which then underwent intramolecular dehydration to yield the target dihydrooxepine-based core. nih.gov This strategy has been successfully applied to create complex spiro-conjugated frameworks. nih.gov For instance, the dropwise addition of a diol intermediate in a dilute dichloromethane (B109758) solution to a dilute solution of a Lewis acid resulted in the formation of a this compound-cored spirodithiophene molecule with a high yield of 88%. nih.gov Another efficient synthesis of 2,7-dihydrooxepines has been reported from diols obtained from substituted catechols, which cyclize upon treatment with toluene-p-sulfonyl chloride. rsc.org
Acid-Catalyzed Intramolecular Dehydration Pathways
The cyclization of diol intermediates to form 2,7-dihydrooxepines is frequently facilitated by acid catalysis. This process, known as intramolecular dehydration, involves the elimination of a water molecule from the diol to form the cyclic ether. libretexts.org Both Brønsted and Lewis acids can be employed to promote this transformation. researchgate.net
In the synthesis of a this compound-spirodithiophene, a Lewis acid, boron trifluoride etherate (BF₃·OEt₂), was used to effectively catalyze the intramolecular dehydration of the diol intermediate. nih.gov The general mechanism for acid-catalyzed alcohol dehydration involves the protonation of a hydroxyl group to form an alkyloxonium ion, which is an excellent leaving group. libretexts.org Subsequent removal of a proton from the resulting carbocation by a base leads to the formation of the double bond within the newly formed ring. libretexts.org For secondary and tertiary alcohols, this typically proceeds through an E1 mechanism involving a carbocation intermediate. The choice of acid and reaction conditions, such as temperature, is crucial and depends on the structure of the alcohol. libretexts.org For instance, treatment of 1,6-diols with BF₃·OEt₂ in dichloromethane has been shown to produce tetrahydrobenzoxepines in very good yields. organic-chemistry.org
Nucleophilicity and Steric Influence on Cyclization Selectivity
The selectivity and efficiency of intramolecular cyclization reactions are significantly influenced by both nucleophilicity and steric factors. nih.govrsc.org In the synthesis of this compound-spirodithiophene derivatives, it was observed that the presence of alkyl side chains on the precursor molecule enhanced the nucleophilicity of the aromatic anions. nih.gov This increased nucleophilicity favored the desired cyclization pathway.
However, these same alkyl groups also introduced significant steric hindrance. nih.gov This steric crowding ultimately directed the selectivity of the reaction, favoring the formation of a specific dispiro[cyclopenta[2,1-b:3,4-b']dithiophene-4,4′-dithieno[3,2-c:2′,3′-e]oxepine-6′,4″-cyclopenta[2,1-b:3,4-b']dithiophene] (DSOCT) core. nih.gov In another study, the poor yield of a cyclization to form a 1,2,4-trisubstituted tetralin was attributed to enhanced steric hindrance. beilstein-journals.org These findings underscore the delicate balance between electronic effects (nucleophilicity) and steric effects that governs the outcome of these ring-closure reactions. rsc.orgnih.gov
Ring-Closing Metathesis as a Synthetic Route
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various unsaturated rings, including the seven-membered ring of dihydrooxepines. rsc.orgresearchgate.netchemistryviews.org This reaction utilizes metal catalysts, most notably those based on ruthenium (Grubbs catalysts) and molybdenum, to facilitate the intramolecular reaction between two terminal alkenes, forming a cycloalkene and releasing volatile ethylene (B1197577). organic-chemistry.org The formation of ethylene provides a strong thermodynamic driving force for the reaction. organic-chemistry.org
RCM is particularly advantageous for synthesizing rings of 5 to 7 atoms and has been successfully applied to the preparation of oxygen-containing heterocycles. organic-chemistry.orgthieme-connect.de Several research efforts have highlighted the use of RCM in synthesizing dihydrooxepine derivatives. For example, the total synthesis of various natural products containing the oxepine ring has been achieved using C-C bond-forming RCM as a key step. chemistryviews.org This method has also been employed to create dibenzo[b,f]oxepins. researchgate.net The functional group tolerance of modern RCM catalysts makes this a highly attractive strategy for assembling complex molecular architectures containing the this compound scaffold. organic-chemistry.org
Table 1: Examples of Ring-Closing Metathesis in Oxepine Synthesis
| Catalyst Type | Substrate Type | Product | Reference |
|---|---|---|---|
| Ruthenium-based | Diene | 2,5-Dihydrooxepin | chemistryviews.org |
| Ruthenium-based | Styrene derivatives | Dibenzo[b,f]oxepin | researchgate.net |
| Not Specified | Diene amides | Eight-membered lactam | researchgate.net |
Rearrangement-Based Syntheses
Rearrangement reactions offer alternative and often elegant pathways to the this compound core by restructuring the carbon skeleton of a precursor molecule. Two notable examples are the Baeyer-Villiger ring expansion and the retro-Claisen rearrangement.
A high-yielding, regioselective Baeyer-Villiger oxidation was a key transformation in the total synthesis of the natural product Psammaplysin A, which features a fully substituted dihydrooxepine motif. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.net This reaction involves the oxidation of a cyclic ketone to form a lactone (a cyclic ester), effectively expanding the ring by one atom. In this specific synthesis, a seven-membered lactone was formed via the Baeyer-Villiger ring expansion, which was then further elaborated to create the dihydrooxepine ring. thieme-connect.comnih.gov This strategic ring expansion successfully avoided a problematic oxepine-arene oxide rearrangement that had been observed in other approaches. acs.orgchemrxiv.orgchemrxiv.org
Another powerful rearrangement strategy is the retro-Claisen rearrangement. A one-pot methodology has been developed to synthesize metastable bicyclic 2,5-dihydrooxepines from cyclic 1,3-diketones and 1,4-dibromo-2-butenes. chemistryviews.orgwordpress.com This process proceeds through the rearrangement of a syn-2-vinylcyclopropyl diketone intermediate. wordpress.com The first catalytic asymmetric synthesis of chiral 2,5-dihydrooxepines was achieved using a tandem cyclopropanation/retro-Claisen rearrangement reaction, highlighting the sophistication of this approach. skku.edu Additionally, iridium-mediated alkene migration followed by a Cope rearrangement has been shown to produce 4,5-dihydrooxepines with high diastereoselectivity, further demonstrating the utility of rearrangement reactions in this field. organic-chemistry.org
Table 2: Rearrangement Reactions for Dihydrooxepine Synthesis
| Rearrangement Type | Precursor Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Baeyer-Villiger Oxidation | Spirocyclic Ketone | Seven-membered Lactone | High regioselectivity, avoids arene-oxide rearrangement | acs.orgthieme-connect.com |
| Retro-Claisen Rearrangement | syn-2-Vinylcyclopropyl diketone | Bicyclic 2,5-Dihydrooxepine | One-pot synthesis, temperature control is crucial | chemistryviews.orgwordpress.com |
| Cope Rearrangement | Diene Epoxide | 4,5-Dihydrooxepine | Iridium-mediated, high diastereoselectivity | organic-chemistry.org |
Retro-Claisen Rearrangements in Dihydrooxepine Formation
The retro-Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, offers a unique pathway to 2,5-dihydrooxepines. researchgate.net This process involves the formation of a C–O bond and the cleavage of a C–C bond in a concerted manner. researchgate.net While uncommon in acyclic systems, this rearrangement becomes a viable ring-expansion strategy when the participating alkene and carbonyl groups are part of a 2-vinylcyclopropylcarbonyl system. researchgate.net The stability of the resulting 2,5-dihydrooxepine product is highly dependent on its substitution pattern. researchgate.net
A notable application of this strategy is the one-pot synthesis of metastable bicyclic 2,5-dihydrooxepines from cyclic 1,3-diketones and 1,4-dibromo-2-butenes. wordpress.com This reaction proceeds through a tandem vinylcyclopropanation/retro-Claisen rearrangement. chemistryviews.org The temperature plays a crucial role in the selectivity of this reaction, influencing the competition between the desired nih.govnih.gov-sigmatropic rearrangement and a nih.govCurrent time information in Bangalore, IN.-sigmatropic rearrangement (Cloke-Wilson rearrangement) that leads to dihydrofurans. wordpress.com This methodology has been successfully applied to the total synthesis of radulanin A, a natural 2,5-dihydrobenzoxepine. wordpress.comchemistryviews.org
Quantum chemical calculations have been employed to understand the reaction mechanisms and selectivity, confirming the critical influence of temperature on the outcome. wordpress.com
Table 1: Tandem Vinylcyclopropanation/Retro-Claisen Rearrangements
This table summarizes the synthesis of 2,5-dihydrooxepines from various 1,3-cyclohexadiones. The yield and the ratio of the desired 2,5-dihydrooxepine to the 2,3-dihydrofuran (B140613) side-product are presented.
| Starting 1,3-Cyclohexadione (10) | Product 2,5-Dihydrooxepine (13) | Isolated Yield (%) | Ratio of 13:16 (Dihydrooxepine:Dihydrofuran) |
| 1,3-Cyclohexanedione | Bicyclic Dihydrooxepine | 74 (NMR yield) | 13:16 |
| 5,5-Dimethyl-1,3-cyclohexanedione | Gem-dimethyl Bicyclic Dihydrooxepine | 65 | >95:5 |
| 5-Methyl-1,3-cyclohexanedione | Methyl Bicyclic Dihydrooxepine | 58 | 85:15 (3-Me/4-Me regioisomers) |
Data sourced from a study on one-pot synthesis of metastable 2,5-dihydrooxepines. researchgate.netresearchgate.net
Vinylcyclopropane-Mediated Transformations
Vinylcyclopropanes serve as versatile intermediates in the synthesis of dihydrooxepines. The vinylcyclopropane-cyclopentene rearrangement is a well-known thermal process that can sometimes compete with the desired dihydrooxepine formation. beilstein-journals.orgrsc.org However, specific reaction pathways involving vinylcyclopropane (B126155) derivatives can be harnessed to favor the synthesis of the seven-membered ring.
One such approach involves the rhodium-mediated cyclopropanation of 1,3-dienes with ethyl 2-formyldiazoacetate. rsc.org The resulting vinylcyclopropane intermediate can then undergo a Cloke-Wilson rearrangement to furnish either dihydrofurans or dihydrooxepines, depending on the substitution pattern of the starting diene. rsc.org For instance, the reaction with simple 1,3-butadiene (B125203) yields the dihydrooxepine scaffold. rsc.org
Another strategy is the rearrangement of vinylcyclopropane carbaldehydes. beilstein-journals.org This transformation has been utilized in the synthesis of complex molecules and can be a key step in accessing the dihydrooxepine core. beilstein-journals.org For example, a Dess–Martin periodinane oxidation of a diol can trigger a smooth rearrangement at ambient temperature to yield a formyldihydrooxepine. beilstein-journals.org
Transition Metal-Catalyzed Syntheses
Transition metals play a pivotal role in modern organic synthesis, and the construction of the this compound ring is no exception. Palladium and copper are among the most frequently employed metals for this purpose.
Palladium-Catalyzed Approaches
Palladium catalysis offers efficient routes to functionalized dihydrooxepines. A three-step sequence starting from readily available cyclohexenones has been developed. nih.gov This method features a regioselective Baeyer–Villiger oxidation, followed by the formation of an enol phosphate (B84403), which is then subjected to a palladium-catalyzed functionalization to yield the 4,5-dihydrooxepine. nih.gov The mild reaction conditions are crucial for the successful transformation of these otherwise sensitive molecules. nih.gov
This palladium-catalyzed functionalization allows for the introduction of various substituents, including alkyl, phenyl, thienyl, and alkynyl groups, onto the dihydrooxepine ring in high yields. nih.gov
Table 2: Palladium-Catalyzed Functionalization of a Dihydrooxepine Intermediate
This table showcases the versatility of the palladium-catalyzed cross-coupling reactions to introduce different functional groups onto the dihydrooxepine scaffold.
| Coupling Partner | Catalyst | Product | Yield (%) |
| MeZnCl | NiCl2(dppe) | Alkyl-substituted dihydrooxepine | 85 |
| MeMgBr | NiCl2(dppe) | Alkyl-substituted dihydrooxepine | 82 |
| PhB(OH)2 | PdCl2(dppf) | Phenyl-substituted dihydrooxepine | 91 |
| 3-Thienyl-B(OH)2 | PdCl2(dppf) | 3-Thienyl-substituted dihydrooxepine | 88 |
| CO, MeOH | PdCl2(dppf) | Ester-functionalized dihydrooxepine | 65 |
| (Trimethylsilyl)acetylene | PdCl2(dppf) | Alkynyl-substituted dihydrooxepine | 89 |
Data adapted from a study on a general synthetic approach to functionalized dihydrooxepines. nih.gov
Copper-Catalyzed Reactions
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of dihydrooxepines. A notable example is the copper-catalyzed [2 + 2 + 3] annulation of 1,6-enynes with α-bromo-1,3-dicarbonyl compounds. nih.govacs.org This reaction provides a direct entry to highly functionalized seven-membered dihydrooxepines, forming two new carbon-carbon bonds and one carbon-oxygen bond in a single step. nih.govacs.org
Cascade and Multi-Component Strategies
Cascade and multi-component reactions offer an efficient and atom-economical approach to complex molecular architectures, including the this compound framework. These strategies involve a series of sequential reactions in a single pot, minimizing purification steps and maximizing efficiency. 20.210.105
An iodine-catalyzed cascade reaction has been developed for the synthesis of fused 2,3-dihydrooxepine derivatives. acs.orgnih.gov This process involves an iodination/Kornblum oxidation/oxidative coupling/C–O bond formation sequence, demonstrating the unique reactivity of 3-methyl-5-pyrazolones in constructing the dihydrooxepine ring. nih.gov
Furthermore, a tandem vinylcyclopropanation/retro-Claisen rearrangement, as discussed earlier, can also be considered a cascade process. chemistryviews.org A research team has developed a catalytic asymmetric version of this tandem reaction for the synthesis of chiral 2,5-dihydrooxepines with good yields and high enantioselectivity, using a chiral Lewis acid catalyst. skku.edu This method is particularly atom-economical as nitrogen gas is the only byproduct. skku.edu
Chemical Reactivity and Transformations of 2,7 Dihydrooxepine Systems
Pericyclic Reaction Pathways
Pericyclic reactions represent a significant class of concerted reactions wherein bond reorganization occurs via a cyclic transition state. msu.edu These reactions are characterized by their high stereospecificity and are typically unaffected by changes in solvent polarity or the presence of radical initiators. msu.edu For 2,7-dihydrooxepine and related systems, two major pericyclic pathways are of primary importance: electrocyclic reactions and cycloaddition reactions.
Electrocyclic reactions are intramolecular pericyclic processes that involve the concerted cyclization of a conjugated π-electron system, resulting in the formation of a σ-bond and a decrease in the number of π-bonds, or the reverse ring-opening process. msu.edunumberanalytics.comlibretexts.org These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). numberanalytics.comnumberanalytics.com
The this compound system can be viewed as a cyclic form of a conjugated hexatriene system. According to the Woodward-Hoffmann rules, a 6π-electron system, such as the one involved in the interconversion of a hexatriene and a cyclohexadiene, undergoes a disrotatory process under thermal conditions. imperial.ac.uklibretexts.orgspcmc.ac.in In a disrotatory process, the terminal p-orbitals of the open-chain partner rotate in opposite directions (one clockwise, one counter-clockwise) to form the new σ-bond in the cyclic product. libretexts.orgmasterorganicchemistry.com
The equilibrium between the open-chain and cyclic forms is influenced by thermodynamic factors. For the hexatriene-cyclohexadiene interconversion, the ring-closed form is often thermodynamically more favorable due to the formation of a stable six-membered ring. spcmc.ac.in However, for the analogous this compound system, the position of the equilibrium can be influenced by substituents and the inherent strain of the seven-membered ring. The reversible electrocyclic ring-opening of arene oxides to form oxepines is a well-documented example of this type of transformation. whiterose.ac.uk
| Reaction Type | π-Electrons | Conditions | Allowed Mode |
| Ring Closure/Opening | 6π | Thermal | Disrotatory |
| Ring Closure/Opening | 4π | Thermal | Conrotatory |
This table summarizes the allowed modes for thermal electrocyclic reactions based on the number of participating π-electrons.
Under photochemical conditions, the stereochemical outcome of electrocyclic reactions is reversed compared to thermal reactions. imperial.ac.uk For a 6π-electron system like that in the this compound equilibrium, photochemical activation leads to a conrotatory process. masterorganicchemistry.comlibretexts.org In a conrotatory mode, the terminal p-orbitals rotate in the same direction (both clockwise or both counter-clockwise). masterorganicchemistry.commasterorganicchemistry.com
This change in stereochemical preference is due to the electronic excitation of the molecule upon absorption of light. This excitation promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), leading to a new HOMO for the excited state with a different symmetry. libretexts.org This altered orbital symmetry dictates the conrotatory pathway for the photochemical reaction. masterorganicchemistry.com
| Reaction Type | π-Electrons | Conditions | Allowed Mode |
| Ring Closure/Opening | 6π | Photochemical | Conrotatory |
| Ring Closure/Opening | 4π | Photochemical | Disrotatory |
This table outlines the allowed modes for photochemical electrocyclic reactions based on the number of participating π-electrons.
The stereochemistry of the starting material directly dictates the stereochemistry of the product in a stereospecific manner. libretexts.org The Woodward-Hoffmann rules provide a predictive framework for this stereochemical outcome. numberanalytics.comnumberanalytics.com
For a thermal 6π electrocyclization (disrotatory), the specific stereoisomer of the starting triene will determine the cis or trans configuration of the substituents on the newly formed sigma bond in the cyclohexadiene ring. libretexts.org For instance, the thermal cyclization of (2E,4Z,6E)-octatriene yields cis-5,6-dimethyl-1,3-cyclohexadiene, while (2E,4Z,6Z)-octatriene gives the trans-dimethyl product. libretexts.org This high degree of stereoselectivity is a hallmark of concerted pericyclic reactions. spcmc.ac.in
Conversely, under photochemical conditions (conrotatory), the stereochemical outcome is inverted. libretexts.orglibretexts.org Irradiation of (2E,4Z,6E)-octatriene results in the formation of trans-5,6-dimethyl-1,3-cyclohexadiene. libretexts.org The stereospecificity of these reactions provides a powerful tool in synthetic organic chemistry for controlling the three-dimensional arrangement of atoms in a molecule.
Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct with the formation of two new σ-bonds and a reduction in the number of π-bonds. spcmc.ac.inwikipedia.org
The this compound system, through its ring-opened valence tautomer, a cis-diene, can participate as the 4π component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. cuni.cz The Diels-Alder reaction is a powerful and widely used method for the construction of six-membered rings. wikipedia.org It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.org
The reactivity of the diene derived from this compound in a Diels-Alder reaction depends on its ability to adopt the s-cis conformation required for the concerted [4+2] cycloaddition. The presence of substituents on the diene or dienophile can influence the rate and regioselectivity of the reaction. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction in a normal-demand Diels-Alder reaction. wikipedia.org
Some substituted dihydro-1H-azepines, which are nitrogen-containing analogues of dihydrooxepines, have been shown to undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles. rsc.org This suggests that this compound systems could also participate in hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile are heteroatoms.
| Diene | Dienophile | Reaction Type | Product |
| Conjugated Diene | Alkene | [4+2] Cycloaddition | Cyclohexene derivative |
| Conjugated Diene | Alkyne | [4+2] Cycloaddition | Cyclohexadiene derivative |
| Heterodiene | Alkene | Hetero-Diels-Alder | Heterocyclic six-membered ring |
| Conjugated Diene | Heterodienophile | Hetero-Diels-Alder | Heterocyclic six-membered ring |
This table provides examples of different types of [4+2] cycloaddition reactions.
Cycloaddition Reactions
Enzyme-Mediated Cycloaddition Events
Ring Manipulation Reactions
Ring expansion reactions provide a valuable strategy for synthesizing larger ring systems from more readily available smaller rings. For this compound and related structures, several methodologies have been explored. A common approach involves the use of diazomethane (B1218177) or its derivatives in the presence of a Lewis acid. For instance, the BF₃·OEt₂-mediated ring expansion of 1,6-anhydrohexos-2-uloses with (trimethylsilyl)diazomethane has been used to generate oxepane (B1206615) systems. rsc.org
Another significant ring expansion method is the Baeyer-Villiger oxidation. This reaction has been employed in the synthesis of the dihydrooxepine-spiroisoxazoline natural product psammaplysin A, where a regioselective Baeyer-Villiger ring expansion was a key transformation to install the fully substituted dihydrooxepine ring. acs.org The retro-Claisen rearrangement of 2-vinylcyclopropylcarbonyl substrates also offers a pathway to 2,5-dihydrooxepines through a ring expansion mechanism. researchgate.netresearchgate.net
Table 2: Selected Ring Expansion Methodologies
| Method | Starting Material | Reagents | Product | Ref |
| Lewis Acid-Catalyzed Homologation | Cyclic Ketones | (Trimethylsilyl)diazomethane, BF₃·OEt₂ | Oxepanes | rsc.org |
| Baeyer-Villiger Oxidation | Cyclic Ketones | Peracids (e.g., m-CPBA) | Lactones (precursors to dihydrooxepines) | acs.org |
| Retro-Claisen Rearrangement | 2-Vinylcyclopropane-1-carbonyls | Heat or catalyst | 2,5-Dihydrooxepines | researchgate.netresearchgate.net |
Ring contraction reactions transform a larger ring into a smaller, often more strained, ring system. acdlabs.comqmul.ac.uk These transformations can be induced by various means, including radical intermediates and acid catalysis. illinois.edu
Radical-mediated ring contractions can provide access to smaller ring structures through complex rearrangement pathways. illinois.edu While specific examples involving a radical crossover mechanism for the ring contraction of this compound are not prevalent in the searched literature, the general principles of radical-induced ring contractions are known. These reactions often involve the generation of a radical species which then undergoes a series of steps, such as ring opening and subsequent re-cyclization, to form a smaller ring. illinois.edu For example, enzymes known as radical SAM enzymes can catalyze ring contractions of sugar derivatives by generating a radical intermediate which then rearranges. illinois.edu
Acid-mediated rearrangements can effectively induce the ring contraction of dihydrooxepine systems. A notable example is the stereoselective Lewis acid-mediated acs.orgacs.org ring contraction of 2,5-dihydrooxepins to yield polysubstituted cyclopentenes. researchgate.netnih.gov This reaction provides a route to highly functionalized five-membered rings from seven-membered precursors. The reaction is believed to proceed through the formation of a cationic intermediate which then undergoes a skeletal rearrangement. researchgate.net The choice of Lewis acid and the substitution pattern on the dihydrooxepine ring can influence the stereochemical outcome of the reaction. researchgate.netsigmaaldrich.com
Ring Contraction Strategies
Deaminative Ring Contraction Approaches
Deaminative ring contraction represents a sophisticated strategy for skeletal reorganization in heterocyclic chemistry. While direct applications of this methodology to this compound systems are not extensively documented in current literature, the principles have been effectively demonstrated in analogous nitrogen-containing heterocycles, specifically biaryl-linked dihydroazepines. This research provides a conceptual blueprint for potential application to oxygen-containing seven-membered rings.
A notable strategy involves a deaminative contraction cascade to produce polycyclic heteroaromatics. rsc.orgnih.govchemrxiv.org This process is initiated by the in situ methylation of a dihydroazepine, which generates a cyclic ammonium (B1175870) cation. rsc.orgnih.govresearchgate.net This intermediate is then subjected to a base-induced Current time information in Bangalore, IN.nih.gov-Stevens rearrangement followed by a dehydroamination sequence (Hofmann-type elimination) to yield the contracted aromatic ring system. rsc.orgresearchgate.net The entire cascade, involving amine methylation, rearrangement, and elimination, can often be performed in a one-pot procedure. researchgate.net The successful application of this methodology to biaryl-linked dihydroazepines to form phenanthrenes and other polycyclic systems highlights its potential utility. researchgate.net The retrosynthetic analysis of certain pyridyl-containing polycyclic heteroaromatics is guided by the recognition of pseudosymmetry, which allows for their convergent construction through reductive cyclization and subsequent deaminative contraction of tertiary amine precursors. rsc.orgresearchgate.net
The key steps of this process as demonstrated in dihydroazepine systems are summarized below:
| Step | Transformation | Reagents/Conditions | Intermediate/Product |
| 1 | In situ Amine Methylation | PO(OMe)₃ | Cyclic Ammonium Cation |
| 2 | Current time information in Bangalore, IN.nih.gov-Stevens Rearrangement | t-BuOK or other strong base | Rearranged Intermediate |
| 3 | Dehydroamination | Base-induced elimination | Contracted Aromatic Ring |
This table illustrates the general sequence observed in the deaminative ring contraction of dihydroazepine analogs.
Adapting this deaminative approach to this compound precursors would likely require the synthesis of a suitable amino-functionalized dihydrooxepine, which could then potentially undergo a similar ring contraction cascade to yield novel functionalized six-membered oxygen heterocycles.
Rearrangement Reactions (e.g., Wagner-Meerwein)
Rearrangement reactions are pivotal in the synthesis and transformation of this compound systems, often providing pathways to complex molecular architectures or, conversely, representing stability challenges.
A significant transformation is the oxepine-arene oxide rearrangement . During synthetic studies toward the marine natural product psammaplysin A, an aldehyde precursor was found to undergo a spontaneous rearrangement to form an oxepine. acs.org However, this oxepine proved to be unstable and could revert to an arene oxide upon attempted conversion to an ester, highlighting the delicate equilibrium that can exist between these two isomeric forms. acs.org
The divinylcyclopropane-cycloheptadiene rearrangement has been identified as a key biosynthetic step for natural products containing a dihydrooxepine moiety. beilstein-journals.org For instance, the biosynthesis of occidenol (B1256296) is proposed to proceed through a divinyloxirane intermediate that rearranges to the final dihydrooxepine structure. beilstein-journals.org This pericyclic reaction underscores a powerful method for constructing the seven-membered ring.
Furthermore, the retro-Claisen rearrangement offers a direct route to 2,5-dihydrooxepines from 2-vinylcyclopropane-1-carbonyl substrates. researchgate.netresearchgate.net This researchgate.netresearchgate.net-sigmatropic rearrangement involves the formation of a C–O bond and the cleavage of a C–C bond, resulting in a ring expansion from the cyclopropane (B1198618) precursor to the seven-membered dihydrooxepine ring. researchgate.net The stability and isolation of the resulting dihydrooxepine are highly dependent on the substitution pattern, which can shift the equilibrium toward the seven-membered heterocycle. researchgate.net
| Rearrangement Type | Precursor | Product | Key Feature |
| Oxepine-Arene Oxide | Arene Oxide / Aldehyde | Dihydrooxepine | Reversible valence isomerization, product can be unstable. acs.org |
| Divinylcyclopropane | Divinyloxirane | Dihydrooxepine | Biosynthetic pathway, involves a researchgate.netresearchgate.net-sigmatropic rearrangement. beilstein-journals.org |
| Retro-Claisen | 2-Vinylcyclopropylcarbonyl | 2,5-Dihydrooxepine | Ring expansion via a researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.net |
This table summarizes key rearrangement reactions leading to or involving dihydrooxepine systems.
In some cases, dihydrooxepines themselves can undergo further transformations. Certain 2,5-dihydrooxepines have been observed to easily undergo ring contraction to form 2-vinyl-2,3-dihydrofurans. researchgate.net
Derivatization and Functionalization Reactions
Peripheral Functionalization of the this compound Core
The functionalization of the this compound core at its peripheral positions is crucial for tuning the electronic and physical properties of the resulting molecules, particularly for applications in materials science. Research has demonstrated the successful peripheral functionalization of complex molecules containing a central dihydrooxepine unit. nih.gov
A key example is the derivatization of a dispiro[cyclopenta[2,1-b:3,4-b']dithiophene-4,4′-dithieno[3,2-c:2′,3′-e]oxepine-6′,4″-cyclopenta[2,1-b:3,4-b']dithiophene] (DSOCT) core. nih.gov The terminal positions of this large spiro-fused system were functionalized to create advanced acceptor-donor-acceptor (A–D–A) type organic semiconductor materials. nih.govresearchgate.net This derivatization allows for the extension of the π-conjugated system and the introduction of functional groups that modulate the molecule's light absorption and electrochemical characteristics. nih.gov For instance, the attachment of terminal acceptor units like 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (TFIC) leads to materials with increased light absorption wavelengths and reduced optical band gaps, which are desirable properties for organic solar cells. nih.govresearchgate.net
The functionalization can significantly impact the performance of devices incorporating these materials. A comparison of solar cells based on two different peripherally functionalized DSOCT derivatives showed that the fluorinated version exhibited better power conversion efficiency. nih.govresearchgate.net This improvement was attributed to more efficient charge excitation, separation, and transport resulting from the "fluorination effect." nih.gov
| Core Molecule | Functional Group Added | Resulting Compound | Key Property Change |
| DSOCT | 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC) | DSOCT-(TIC)₆ | Strong absorption band over 500-800 nm. nih.gov |
| DSOCT | 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (TFIC) | DSOCT-(TFIC)₆ | Enhanced power conversion efficiency in solar cells. nih.govresearchgate.net |
This table presents examples of peripheral functionalization on a complex dihydrooxepine-containing core and the resulting impact.
Construction of Spiro-Fused Dihydrooxepine Architectures
Spiro-fused architectures, where two ring systems are joined by a single common sp³-hybridized carbon atom, are of significant interest in materials science due to their unique three-dimensional structures, which can enhance thermal stability and carrier mobility while reducing intermolecular aggregation. nih.govresearchgate.net The integration of a this compound ring into such spiro frameworks has led to the development of novel molecular structures for optoelectronic applications.
One prominent synthetic approach resulted in a this compound core bearing a dispiro-conjugated framework. nih.gov The key step in this synthesis involves a reaction where the selectivity favors the formation of a diol intermediate, which is attributed to the enhanced nucleophilicity of an aromatic anion due to adjacent electron-donating alkyl groups. nih.gov This intermediate then undergoes intramolecular ring closure to form the spiro-fused dihydrooxepine system. nih.govresearchgate.net This strategy successfully produced a complex molecule, dispiro[cyclopenta[2,1-b:3,4-b']dithiophene-4,4′-dithieno[3,2-c:2′,3′-e]oxepine-6′,4″-cyclopenta[2,1-b:3,4-b']dithiophene] (DSOCT). nih.gov
Another successful strategy for constructing a spiro-fused dihydrooxepine was employed in the total synthesis of the natural product psammaplysin A, which features a dihydrooxepine-spiroisoxazoline (DOSI) motif. acs.orgnih.gov A crucial transformation in this synthesis was a regioselective Baeyer-Villiger ring expansion of a cyclohexanone (B45756) precursor to install the fully substituted this compound ring. acs.orgnih.gov This method was chosen specifically to avoid a problematic oxepine-arene oxide rearrangement that was observed in earlier attempts. acs.org The synthesis also featured a diastereoselective Henry reaction/cyclization sequence to construct the hydroxylated isoxazoline (B3343090) portion of the spirocycle in a single step. acs.org
| Target Architecture | Key Synthetic Strategy | Precursor Type | Reference |
| Dihydrooxepine-spirodithiophene | Intramolecular ring closure of a diol intermediate | Lithiated thiophene (B33073) and a ketone | nih.govresearchgate.net |
| Dihydrooxepine-spiroisoxazoline | Regioselective Baeyer-Villiger ring expansion | Functionalized cyclohexanone | acs.orgnih.gov |
This table outlines key strategies for the construction of spiro-fused dihydrooxepine architectures.
Synthesis of Advanced Conjugated Systems Incorporating Dihydrooxepine Units
A notable example involves the synthesis of novel thiophene oligomers that combine a this compound unit with a dispiro structure. nih.govresearchgate.net These systems were further elaborated into acceptor-donor-acceptor (A-D-A) type compounds, which are a common design for non-fullerene acceptors in organic photovoltaics. The central spiro-fused dihydrooxepine core acts as the donor component, which is then peripherally functionalized with electron-accepting end groups. nih.gov The resulting A-D-A molecules, such as DSOCT-(TIC)₆ and DSOCT-(TFIC)₆, exhibit strong light absorption in the visible and near-infrared regions and have demonstrated utility in organic solar cells. nih.gov The unique three-dimensional and rigid structure imparted by the spiro-fused dihydrooxepine core helps to suppress excessive aggregation and improve photostability. researchgate.net
The synthesis of these advanced systems relies on the initial construction of the dihydrooxepine core, followed by peripheral functionalization. The choice of terminal acceptor units is critical for tuning the optoelectronic properties. For instance, the use of fluorinated acceptor groups in DSOCT-(TFIC)₆ led to a reduced optical band gap and improved device performance compared to its non-fluorinated counterpart. nih.govresearchgate.net Theoretical studies using TD-DFT calculations have supported the experimental findings, confirming the electronic structure and properties of these advanced conjugated systems. nih.gov
| Conjugated System | Structural Motif | Application | Key Finding |
| DSOCT-(TIC)₆ | A-D-A type non-fullerene acceptor | Organic Solar Cells | Shows broad light absorption. nih.gov |
| DSOCT-(TFIC)₆ | A-D-A type non-fullerene acceptor | Organic Solar Cells | "Fluorination effect" enhances power conversion efficiency. nih.govresearchgate.net |
This table summarizes advanced conjugated systems incorporating a dihydrooxepine unit.
Mechanistic Elucidation and Computational Analysis of 2,7 Dihydrooxepine Chemistry
Spectroscopic and Crystallographic Structural Confirmations
The precise determination of the three-dimensional structure and conformation of 2,7-dihydrooxepine derivatives is crucial for understanding their properties and reactivity. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. ox.ac.uk In the case of this compound derivatives, ¹H NMR spectroscopy has been instrumental. For instance, in a study of a this compound-spirodithiophene derivative, the ¹H NMR spectrum indicated a conformationally symmetric structure, as evidenced by a single group of aromatic protons at 6.34 ppm. nih.gov This was a key indicator that the cyclization to form the this compound core was successful, as the precursor molecule exhibited two distinct groups of aromatic protons. nih.gov The absence of proton signals for the hydroxyl (-OH) group further confirmed the intramolecular dehydration and ring formation. nih.gov
Further derivatization of the this compound-spirodithiophene framework led to a compound with two different environments for protons on aldehyde groups, π-bridge thiophene (B33073) units, and hexyl groups, with an integrated ratio of 1:2. nih.gov This observation in the ¹H NMR spectrum was consistent with the spatial orientation of the functional groups within the molecular framework, providing additional confirmation of the successful synthesis of the this compound core. nih.gov The structure elucidation of cularine (B1669330) alkaloids, which contain a benzoxepine (B8326511) ring system, also relied on NMR studies, revealing a twist-boat conformation of the dihydrooxepine ring. beilstein-journals.org
| Compound | Key ¹H NMR Signal(s) | Interpretation | Reference |
| This compound-spirodithiophene | 6.34 ppm (singlet, aromatic protons) | Conformationally symmetric structure, successful cyclization. | nih.gov |
| Aldehyde derivative of this compound-spirodithiophene | Two sets of signals for aldehyde, thiophene, and hexyl protons (1:2 ratio) | Confirms spatial orientation of functional groups. | nih.gov |
| Cularine Alkaloids | - | Twist-boat conformation of the dihydrooxepine ring. | beilstein-journals.org |
Mass Spectrometry for Molecular Structure Verification
Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of a compound, serving as a critical tool for molecular structure verification. neu.edu.tr For a synthesized this compound-cored spirodithiophene molecule, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was utilized. A peak at 1167.36 Da in the MALDI-TOF-MS spectrum corresponded to the target product, confirming its successful synthesis. nih.gov The presence of other peaks, such as those around 1090.46 Da, were identified as penta-brominated species, while other residual peaks were explained as fragment signals rather than impurities, further solidifying the structural assignment. nih.gov In another instance, the exact mass of 1864.12 Da found in the MALDI-TOF-MS spectrum was consistent with the structure of a derivative, providing certainty in the formation of the key conformation bearing both dihydrooxepine and spirodithiophene building blocks. nih.gov
| Technique | Compound | Observed m/z | Significance | Reference |
| MALDI-TOF-MS | This compound-cored spirodithiophene | 1167.36 Da | Confirms molecular weight of the target product. | nih.gov |
| MALDI-TOF-MS | Derivative of this compound-cored spirodithiophene | 1864.12 Da | Confirms the structure of the derivatized compound. | nih.gov |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
Single-Crystal X-ray Diffraction (SC-XRD) offers unambiguous proof of molecular structure in the solid state, providing precise bond lengths, bond angles, and conformational details. uhu-ciqso.es For a this compound-spirodithiophene derivative, SC-XRD analysis confirmed the formation of the dihydrooxepine core and a dispiro-conformation at its 2,7-positions. nih.gov The analysis revealed that the seven-membered ring adopts a boat conformation, with a mean dihedral angle of 71.45° between the C₂–O–C₇ and C₃–C₄–C₅–C₆ fragments. nih.gov Furthermore, the two spiro-conformations were found to be nonorthogonal, with the cyclopentadithiophene (CPDT) groups twisted around each other at a dihedral angle of 72.31° due to steric hindrance from neighboring hexyl groups. nih.gov This detailed structural information is invaluable for understanding the molecule's properties and potential applications.
| Parameter | Value | Interpretation | Reference |
| Conformation of 7-membered ring | Boat | Non-planar structure. | nih.gov |
| Mean dihedral angle (C₂–O–C₇ and C₃–C₄–C₅–C₆) | 71.45° | Quantifies the puckering of the oxepine ring. | nih.gov |
| Dihedral angle between CPDT groups | 72.31° | Indicates a twisted, nonorthogonal arrangement of the spiro units. | nih.gov |
Investigation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and designing new synthetic strategies.
Proposed Mechanistic Pathways for Cyclization and Rearrangement
The formation of the this compound ring often proceeds through an intramolecular cyclization reaction. In the synthesis of a this compound-spirodithiophene, the key step is the intramolecular dehydration of a diol intermediate. nih.gov A proposed mechanism suggests that the reaction is initiated by the O-borylation of one hydroxyl group, leading to the rapid formation of an oxonium ion. nih.gov A fast proton transfer from one hydroxyl group to another is a crucial step that facilitates the dissociation of HF and fluoroboric acid, driving the cyclization forward. nih.gov
Rearrangement reactions are also a feature of oxepine chemistry. For instance, during attempts to synthesize a psammaplysin A precursor, an aldehyde intermediate was found to undergo a spontaneous arene oxide-oxepine rearrangement to yield an oxepine. acs.org However, this oxepine proved to be unstable and could rearrange back to an arene oxide upon attempted conversion to an ester. acs.org This highlights the delicate balance and potential for rearrangements in these systems. Another important rearrangement is the Baeyer-Villiger oxidation, which can be used to install the dihydrooxepine ring system. This reaction involves the migration of a group to a peroxide oxygen atom within a Criegee intermediate. beilstein-journals.org The regioselectivity of this rearrangement is a critical factor in the synthesis of fully substituted dihydrooxepines. acs.org
Role of Catalysts and Reagents in Mechanism Modulation
Catalysts and reagents play a pivotal role in directing the course of chemical reactions. rsc.orgwikipedia.org In the synthesis of the this compound-cored spirodithiophene, the Lewis acid boron trifluoride etherate (BF₃–OEt₂) was used as a catalyst. nih.gov The proposed role of BF₃–OEt₂ is to activate one of the hydroxyl groups through O-borylation, which initiates the intramolecular dehydration and cyclization process. nih.gov The strong electron-withdrawing character of the fluorine atoms on the BF₃ moiety is thought to facilitate the subsequent proton transfer and elimination steps. nih.gov
Proton Transfer and Leaving Group Dynamics
The chemistry of this compound and its derivatives often involves intricate proton transfer steps that are crucial for facilitating reactions. In the formation of a dispiro-conjugated framework incorporating a this compound core, a key mechanistic step is a rapid proton transfer from one hydroxyl group to another. This swift transfer facilitates the dissociation of leaving groups such as HF and fluoroboric acid. nih.gov The molecular structure, including the presence of electron-donating or withdrawing groups and steric hindrance, significantly influences the feasibility and rate of these proton transfer events. numberanalytics.com For instance, the presence of alkyl side chains can enhance the nucleophilicity of aromatic anions, which in turn affects reaction selectivity. nih.govresearchgate.net
Computational studies, particularly those employing real-time time-dependent density functional theory (rt-TDDFT), have provided deeper insights into these ultrafast dynamics. aps.org Such studies on model systems like ionized water chains reveal how factors like charge localization and the number of hydrogen bonds affect the probability and mechanism of proton transfer. aps.org These computational approaches, combined with experimental observations, are vital for elucidating the complex interplay of proton transfer and leaving group dynamics in the synthesis and reactions of heterocyclic compounds like this compound.
Theoretical and Quantum Chemical Studies
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic and molecular structures of complex organic molecules, including this compound and its derivatives. jns.edu.afwikipedia.org DFT calculations allow for the optimization of molecular geometries and the determination of various structural parameters. materialsciencejournal.org For instance, in a study on a this compound derivative with a dispiro-conjugated framework, single-crystal X-ray diffraction (SC-XRD) analysis confirmed the formation of the dihydrooxepine core. nih.gov The seven-membered ring was found to adopt a non-planar boat conformation. nih.gov DFT calculations can complement such experimental data by providing optimized geometries and bond length details, which can help in identifying sites susceptible to electrophilic attack. materialsciencejournal.org
The accuracy of DFT calculations depends on the choice of the functional and basis set. The B3LYP functional, often paired with basis sets like 6-311G(d,p), is commonly used for optimizing the geometries of organic compounds. materialsciencejournal.orgscirp.org These computational methods are not limited to the gas phase and can also incorporate solvent effects using models like the Polarized Continuum Model (PCM). scirp.org This allows for a more realistic simulation of the molecular structure in different environments. The central concept of DFT is that the electron density can determine the properties of a many-electron system, which provides a computationally more tractable alternative to wavefunction-based methods. jns.edu.afwikipedia.org
Table 1: Representative DFT-Calculated Structural Parameters for a Dihydrooxepine Derivative (Note: This table is illustrative and based on typical findings for similar heterocyclic systems. Actual values for this compound would require specific calculations.)
| Parameter | Calculated Value | Description |
|---|---|---|
| Dihedral Angle (C₂–O–C₇ and C₃–C₄–C₅–C₆) | ~71.45° nih.gov | Indicates the non-planar, boat-like conformation of the seven-membered oxepine ring. |
| C=C Bond Length | ~1.34 Å | Typical double bond length within the ring, subject to substituent effects. |
| C-O Bond Length | ~1.37 Å | Reflects the ether linkage within the heterocyclic ring. |
Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity, and it is frequently applied in conjunction with DFT calculations. imperial.ac.uklibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). wuxiapptec.comossila.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. materialsciencejournal.orgajchem-a.com
For derivatives of this compound, particularly those designed for optoelectronic applications, the HOMO and LUMO energy levels are of paramount importance. researchgate.net A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which is desirable for applications in organic solar cells and light-emitting diodes. materialsciencejournal.orgresearchgate.net For example, the introduction of acceptor-donor-acceptor (A–D–A) type structures into this compound derivatives has been shown to increase the light absorption wavelength and reduce the optical band gap. nih.govresearchgate.net The energy of the HOMO is crucial for determining a molecule's electron-donating capability (oxidation potential), while the LUMO energy is important for its electron-accepting ability (reduction potential). ossila.com
Table 2: Illustrative HOMO/LUMO Energy Levels and Gap for a Hypothetical this compound Derivative (Note: These values are for illustrative purposes and would vary based on the specific substituents and computational method.)
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -5.50 | Correlates with the ionization potential and electron-donating ability. |
| LUMO | -2.25 | Correlates with the electron affinity and electron-accepting ability. |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT that allows for the calculation of excited-state properties, such as electronic absorption spectra and electronic transitions. etsf.eumpg.de This method is particularly valuable for understanding the photophysical properties of molecules like this compound derivatives, especially those designed for use in organic electronics. researchgate.net TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light, and the nature of these transitions (e.g., intramolecular charge-transfer). nih.govresearchgate.net
In studies of A–D–A type derivatives of this compound, TD-DFT results have shown good agreement with experimental optical spectroscopy data, confirming that these molecules exhibit increased light absorption at longer wavelengths and have a reduced optical band gap. nih.govresearchgate.net The theory works by calculating the linear response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. tennessee.eduuci.edu This provides access to the excitation energies and oscillator strengths that determine the features of an absorption spectrum. While TD-DFT is a powerful and widely used method, its accuracy can be influenced by the choice of the exchange-correlation functional, and there can be challenges in accurately describing certain types of excitations, such as charge-transfer and Rydberg states. uci.edu
The biological activity and chemical reactivity of flexible molecules like this compound are heavily dependent on their three-dimensional shape. Understanding the conformational landscape—the collection of all accessible conformations and their relative energies—is therefore crucial. Computational methods are essential for mapping this landscape and identifying the most stable, low-energy conformers. researchgate.net For seven-membered rings like oxepanes, a variety of conformations such as boat and twist-boat are possible. nih.gov
Quantum mechanical calculations, often in conjunction with molecular dynamics simulations, can be used to compute the free-energy landscapes of these molecules. nih.gov This involves calculating the potential energy of the molecule as a function of specific geometric parameters, such as dihedral angles. For instance, studies on seven-membered ring nucleoside analogues have utilized quantum mechanical calculations alongside NMR and X-ray crystallography to study the preferred ring-puckering and conformational landscape. researchgate.net These energetic profiles help to understand the dynamic equilibrium between different conformers and can explain the stereochemical outcomes of reactions. For a dispiro-substituted this compound, X-ray crystallography revealed a boat conformation for the seven-membered ring, a finding that can be further explored through computational energetic profiling to understand its stability relative to other possible conformations. nih.gov
Synthetic Utility of 2,7 Dihydrooxepine Scaffolds in Organic Synthesis
Role in Constructing Complex Heterocyclic Systems
The 2,7-dihydrooxepine core serves as a valuable precursor for the synthesis of intricate heterocyclic systems. Its inherent reactivity, dictated by the arrangement of double bonds and the oxygen atom, allows for a range of chemical transformations. One notable application is in the construction of spirocyclic frameworks, which are common in many biologically active natural products. acs.org For instance, the dihydrooxepine-spiroisoxazoline (DOSI) core is a key structural feature of a family of marine alkaloids. acs.orgresearchgate.net The synthesis of this complex spirocyclic system has been achieved through multi-step sequences that strategically form the dihydrooxepine ring. acs.orgresearchgate.net
Key transformations in the synthesis of such complex heterocycles often involve cycloaddition reactions. Gold-catalyzed intermolecular (5+2) cycloadditions between epoxides and chloroalkynes have been developed to produce 4,7-dihydrooxepines. rsc.orgrsc.org This method provides an efficient route to these seven-membered rings, which can then be further elaborated into more complex structures. rsc.org The reactivity of the dihydrooxepine ring itself, including its potential for rearrangements and functionalization, makes it a powerful tool for synthetic chemists aiming to build diverse heterocyclic libraries. nih.govchemistryviews.org
Furthermore, the synthesis of dihydrooxepines can be achieved through various strategies, including tandem vinylcyclopropanation/retro-Claisen rearrangements, which yield metastable 2,5-dihydrooxepines. chemistryviews.org These intermediates can then be trapped or further reacted to generate more complex heterocyclic structures. The development of such synthetic methods highlights the importance of the dihydrooxepine scaffold as a versatile platform in modern organic synthesis. chemistryviews.org
Integration into Extended Pi-Conjugated Frameworks
The this compound scaffold has been successfully integrated into extended π-conjugated frameworks, leading to novel materials with interesting optoelectronic properties. nih.govresearchgate.net Spiro-conjugated molecules, where two π-systems are orthogonally linked through a common sp³-hybridized carbon, are of particular interest for applications in organic electronics due to their enhanced thermal stability and charge carrier mobility compared to their planar analogs. nih.govresearchgate.net
Recent research has demonstrated the synthesis of novel thiophene (B33073) oligomers that incorporate a this compound core within a dispiro structure. nih.govresearchgate.net These molecules, referred to as dispiro[cyclopenta[2,1-b:3,4-b']dithiophene-4,4′-dithieno[3,2-c:2′,3′-e]oxepine-6′,4″-cyclopenta[2,1-b:3,4-b']dithiophene] (DSOCT) derivatives, have been synthesized and their optical and electrochemical properties investigated. nih.gov The synthesis involves an intramolecular ring closure reaction to form the dihydrooxepine ring. nih.govresearchgate.net
The resulting A–D–A (acceptor-donor-acceptor) type DSOCT derivatives exhibit increased light absorption wavelengths and reduced optical band gaps. nih.govacs.org Theoretical studies using time-dependent density functional theory (TD-DFT) have supported these experimental findings. nih.gov The non-planar, boat-like conformation of the seven-membered dihydrooxepine ring, confirmed by single-crystal X-ray diffraction, contributes to the unique three-dimensional architecture of these molecules. nih.gov The integration of the this compound unit into these extended π-conjugated systems has shown promise for applications in organic solar cells, with fluorinated derivatives exhibiting improved power conversion efficiencies. nih.govacs.org This work opens up new avenues for the design and synthesis of advanced materials for organic electronics based on the this compound scaffold. nih.govresearchgate.net
Application in the Synthesis of Natural Product Structural Motifs
The dihydrooxepine ring system is a recurring structural motif in a diverse array of natural products, and its synthesis is often a key challenge in the total synthesis of these complex molecules. nih.govthieme-connect.com Synthetic strategies targeting these natural products often involve the construction of a functionalized dihydrooxepine core as a central feature. nih.govthieme-connect.com
Vaticanol K is a resveratrol (B1683913) tetramer isolated from Vatica chinensis. rsc.orgresearchgate.net A key and unprecedented feature of its structure is a fused this compound-quinone methide skeleton. researchgate.net The biosynthesis of Vaticanol K is proposed to involve the concerted intramolecular cyclization of two resveratrol dimers, followed by a desaturation step that extends the conjugation of the system. researchgate.net The presence of the this compound ring in Vaticanol K highlights the role of this heterocyclic system in the structural diversity of resveratrol oligomers, which are known for their wide range of biological activities. researchgate.netresearchgate.net The complexity of the Vaticanol K structure, with its unique fused ring system, presents a significant challenge for total synthesis, with the formation of the this compound ring being a critical step. researchgate.net
Aranotin (B1665163) and its acetylated form, acetylaranotin (B1664336), are members of the epipolythiodioxopiperazine (ETP) family of fungal secondary metabolites. nih.govacs.org A characteristic structural feature of aranotins is the presence of a seven-membered 4,5-dihydrooxepine ring. nih.govnih.gov The biosynthesis of acetylaranotin in Aspergillus terreus has been elucidated through gene deletion studies, revealing a cluster of nine genes responsible for its formation from two molecules of L-phenylalanine. acs.orgpnnl.gov The formation of the dihydrooxepine moiety is a key step in the biosynthetic pathway. researchgate.net
The total synthesis of natural products containing the dihydrooxepine unit found in aranotins has been a subject of considerable research. nih.gov A general approach for the synthesis of functionalized 4,5-dihydrooxepines from readily available cyclohexenones has been developed. nih.gov This three-step sequence involves a regioselective Baeyer-Villiger oxidation, followed by the formation of an enol phosphate (B84403) and subsequent palladium-catalyzed functionalization. nih.gov This methodology provides a versatile route to the highly functionalized dihydrooxepine core of aranotin and related natural products. nih.gov The first enantioselective total synthesis of (−)-acetylapoaranotin, a related ETP natural product, further underscores the importance of strategies to construct the key dihydrooxepine ring. acs.org
Psammaplysin A is a marine alkaloid isolated from the red sea sponge Psammaplysilla purpurea. thieme-connect.com It belongs to the dihydrooxepine-spiroisoxazoline (DOSI) class of natural products, which exhibit a range of biological activities, including anticancer and antimalarial properties. researchgate.netthieme-connect.com The structure of Psammaplysin A is characterized by a unique and highly substituted dihydrooxepine ring fused to a spiroisoxazoline moiety. thieme-connect.comchemrxiv.org
The first total synthesis of (±)-Psammaplysin A was reported in 2022, nearly four decades after its isolation. acs.orgthieme-connect.com A key challenge in the synthesis was the construction of the fully substituted dihydrooxepine ring. acs.org The successful strategy involved a multi-step sequence that commenced with the formation of the spiroisoxazoline core, followed by a regioselective Baeyer-Villiger ring expansion of a six-membered ketone to form a seven-membered lactone. acs.orgthieme-connect.com Subsequent transformations, including oxidation state adjustments, led to the formation of the complete dihydrooxepine motif. thieme-connect.com An alternative approach also centered on a Baeyer-Villiger ring expansion to create the dihydrooxepine ring, highlighting this as a key strategic element in accessing the psammaplysin core. researchgate.netchemrxiv.org The successful synthesis of Psammaplysin A provides a blueprint for accessing other members of the DOSI family of natural products and enables further investigation of their biological properties. thieme-connect.comchemrxiv.org
Q & A
Q. What are the key strategies for synthesizing 2,7-Dihydrooxepine rings in complex natural products?
The synthesis often involves transition metal-catalyzed cycloisomerization. For example, Rhodium catalysts like [Rh(cod)Cl]₂ with tris(4-fluorophenyl)phosphine in DMF at 85°C enable 7-endo cycloisomerization of alkynals to form chlorinated intermediates, followed by chloride elimination using LiCl and Li₂CO₃ at 100°C to yield dihydrooxepine cores .
Q. What analytical methods are critical for confirming this compound structures?
High-resolution NMR spectroscopy and X-ray crystallography are essential. For instance, unexpected oxidation products (e.g., cis-diols) observed via NMR were resolved using X-ray diffraction to confirm stereochemistry .
Q. How can researchers mitigate the sensitivity of this compound to oxidative/acidic conditions during synthesis?
Use inert atmospheres (e.g., nitrogen) and rigorously degassed solvents to prevent unintended oxidation. Mild desilylation agents like TBAF in acetonitrile at 70°C also minimize decomposition .
Q. What elimination conditions effectively generate dihydrooxepine from chlorinated precursors?
Chloride elimination is achieved using LiCl and Li₂CO₃ in DMF at 100°C, yielding dihydrooxepine with 65–88% efficiency. This step is critical in constructing the seven-membered ring .
Advanced Research Questions
Q. How do reaction conditions influence retro-Claisen rearrangements for dihydrooxepine synthesis?
Temperature and solvent polarity dictate kinetic vs. thermodynamic control. In DMSO, reduced reactivity due to solvent polarity stabilizes intermediates, while higher temperatures favor [3,3]-sigmatropic shifts over [1,3]-rearrangements .
Q. What mechanisms explain unexpected C-H oxidation during dihydrooxepine functionalization?
Competing radical and anion pathways are hypothesized. For example, aerobic conditions promote diol formation via radical intermediates, while inert atmospheres yield unoxidized products. Mechanistic studies using isotopically labeled substrates are ongoing .
Q. How can stereochemical challenges in dihydrooxepine-containing epidithiodiketopiperazines (ETPs) be addressed?
Asymmetric catalysis, such as Cu(I)/chiral brucin-OL ligand systems, enables enantioselective (1,3)-dipolar cycloadditions to set stereocenters. Post-cyclization epimerization may also occur under thermodynamic control .
Q. What strategies resolve contradictions in spectral data during dihydrooxepine characterization?
X-ray crystallography is definitive for structural confirmation. For example, NMR data initially suggested a cis-diol product, but X-ray revealed an oxidized artifact. Cross-validation with HRMS and controlled reaction conditions (e.g., oxygen exclusion) is critical .
Q. How are epidithiodiketopiperazine moieties installed in dihydrooxepine-based ETPs?
Sequential peptide coupling of protected amino acids (e.g., HATU-mediated coupling) followed by TBAF-induced cyclization and disulfide formation achieves the ETP core. Stereospecific sulfenylation preserves configuration .
Q. How can structure-activity relationships (SARs) be studied for bioactive dihydrooxepines?
Modular synthesis of analogs via late-stage diversification (e.g., varying amino acid residues or oxidation states) combined with bioassays (e.g., antiviral or anticancer activity screens) reveals critical pharmacophores. For example, acetylaranotin’s bioactivity correlates with its dihydrooxepine-epidithiodiketopiperazine architecture .
Methodological Notes
- Data Analysis : Always cross-validate NMR/HRMS data with X-ray structures to resolve ambiguities.
- Reaction Optimization : Screen ligands (e.g., phosphines) and solvents (DMF vs. acetonitrile) to balance reactivity and selectivity in metal-catalyzed steps.
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O₂ or D₂O) and kinetic studies clarify reaction pathways for contentious steps like C-H oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
